REACTION_CXSMILES
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[Br:1][C:2]1[CH:3]=[C:4](N)[CH:5]=[CH:6][C:7]=1[CH3:8].N([O-])=[O:11].[Na+]>>[Br:1][C:2]1[CH:3]=[C:4]([OH:11])[CH:5]=[CH:6][C:7]=1[CH3:8] |f:1.2|
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Name
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|
Quantity
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20 g
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Type
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reactant
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Smiles
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BrC=1C=C(C=CC1C)N
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Name
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|
Quantity
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8.9 g
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Type
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reactant
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Smiles
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N(=O)[O-].[Na+]
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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a brown oil is obtained, without purification (m=20 g; Y=100%)
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Name
|
|
Type
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|
Smiles
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BrC=1C=C(C=CC1C)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |